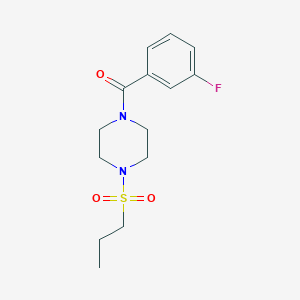
N-cyclopentyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine derivatives, including compounds with similar structures to "N-cyclopentyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide," are of significant interest in medicinal chemistry due to their versatile biological activities. Such compounds are synthesized through various methods, aiming to explore their chemical and physical properties for potential applications.
Synthesis Analysis
The synthesis of morpholine derivatives can involve multiple steps, including condensation reactions, cyclization, and functionalization. For example, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, a compound with antiproliferative activity, demonstrates the complexity of synthesizing morpholine derivatives, involving amination and cyclization steps (J. Lu et al., 2021).
Molecular Structure Analysis
The determination of crystal structures through X-ray diffraction analysis is crucial for understanding the molecular geometry and potential interactions of morpholine derivatives. Such analyses provide insights into the compounds' stability, reactivity, and biological activity. For instance, the crystal structure determination of related compounds has revealed significant conjugation and molecular arrangements indicative of their potential biological activities (I. Efimov et al., 2016).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, showcasing a range of chemical properties such as regioselective O-sulfonylation, which is a key step in synthesizing enantiopure morpholines (Francesca Foschi et al., 2017). These reactions are essential for modifying the chemical structure to achieve desired biological activities or physical properties.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Properties
Polyesteramides with Pendant Functional Groups : Morpholine-2,5-dione derivatives, including those related to the specified compound, have been synthesized and investigated for their potential in creating polyesteramides with protected pendant functional groups. These compounds show promise in material science for the development of biodegradable materials with specific functional capabilities (Veld, Dijkstra, & Feijen, 1992).
Novel Anthranilic Acid Derivatives : Research into anthranilic acid derivatives has revealed their role in activating heme-oxidized soluble guanylyl cyclase, suggesting potential applications in medical research, particularly in vascular biology and pharmacology (Schindler et al., 2006).
Carbonic Anhydrase Inhibitors : Studies on sulfonamide inhibitors of carbonic anhydrases have identified compounds with significant inhibitory effects on several isoenzymes, highlighting their potential in designing new therapeutic agents (Supuran, Maresca, Gregáň, & Remko, 2013).
Chemical Synthesis and Characterization
Cyclization Cascades for Heterocyclic Scaffolds : The development of N-amidyl radical-triggered cyclization cascades offers a novel pathway to synthesize highly functionalized heterocyclic scaffolds. This approach is instrumental in the synthesis of complex organic structures, potentially useful in pharmaceutical development and material science (Fuentes et al., 2015).
Prodrug Forms for Sulfonamide Group : Research into water-soluble amino acid derivatives of N-methylsulfonamides has explored their potential as prodrug forms, focusing on improving the solubility and pharmacokinetic properties of sulfonamide-containing drugs (Larsen, Bundgaard, & Lee, 1988).
Metal Complexes of Sulfonamide Derivatives : The synthesis and characterization of Ni(II) and Cu(II) complexes with sulfonamide derivatives have been studied, revealing insights into the coordination chemistry and potential applications in catalysis and material science (Ozer et al., 2009).
Propiedades
IUPAC Name |
N-cyclopentyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c17-14(15-11-3-1-2-4-11)13-9-12(10-21-13)22(18,19)16-5-7-20-8-6-16/h9-11H,1-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEDUAOHVIHEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-dimethoxyphenyl)acetyl]azepane](/img/structure/B5549709.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)methanesulfonamide](/img/structure/B5549716.png)

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5549744.png)
![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B5549751.png)
![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)
![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)
![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)
![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)
